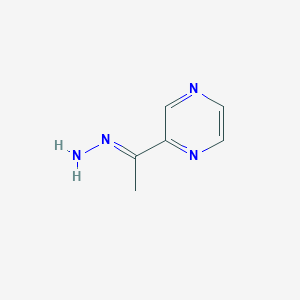

2-Ethanehydrazonoylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods or reactions used to synthesize the compound. It may include starting materials, reaction conditions, and yield .Molecular Structure Analysis

This involves the use of various spectroscopic methods (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various other chemical properties .Scientific Research Applications

Agricultural Chemical Use and Environmental Impact

2-Ethanehydrazonoylpyrazine and similar compounds have been studied for their prevalence in agricultural settings and their impact on the environment. Kolpin (1997) investigated the relationship between land use and concentrations of various agricultural chemicals, including those structurally similar to 2-Ethanehydrazonoylpyrazine, in groundwater in the Midwestern United States (Kolpin, 1997).

Biotechnological Applications

Wieser et al. (1997) explored the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, demonstrating the potential for 2-Ethanehydrazonoylpyrazine derivatives in synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Ecological Risk Assessment

Solomon et al. (1996) conducted an ecological risk assessment of atrazine, a compound structurally related to 2-Ethanehydrazonoylpyrazine, in North American surface waters. This study provided insights into the ecological impacts of such compounds, especially in aquatic environments (Solomon et al., 1996).

Neuroscience Research

Estrada et al. (2014) reported on the development of small molecule inhibitors based on aminopyrazole structures for potential Parkinson's disease therapy. This research highlights the application of 2-Ethanehydrazonoylpyrazine derivatives in neuroscience (Estrada et al., 2014).

Water Treatment Technologies

Khan et al. (2013) investigated the oxidative degradation of atrazine, a compound similar to 2-Ethanehydrazonoylpyrazine, in water treatment processes. This research contributes to understanding how such compounds can be removed from water supplies (Khan, He, Khan, Shah, & Dionysiou, 2013).

Cardiovascular and Cerebrovascular Diseases Treatment

Zhao, Liu, and Chen (2016) reviewed the mechanisms, clinical status, and synthetic derivatives of Tetramethylpyrazine, derived from compounds similar to 2-Ethanehydrazonoylpyrazine, emphasizing its use in treating cardiovascular and cerebrovascular diseases (Zhao, Liu, & Chen, 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-1-pyrazin-2-ylethylidenehydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-5(10-7)6-4-8-2-3-9-6/h2-4H,7H2,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJIICDDLHBJPF-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)C1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N)/C1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethanehydrazonoylpyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)

![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)

![N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide](/img/structure/B2430115.png)